N-benzyl-N-ethyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-N-ethyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BEBPI and is synthesized using a specific method that involves the reaction of several chemicals. In
Mechanism of Action
The mechanism of action of BEBPI involves its interaction with the dopamine D2 receptor. BEBPI binds to the receptor and modulates its activity, leading to changes in the levels of dopamine in the brain. This mechanism of action has been extensively studied and has led to the development of drugs that target the dopamine D2 receptor.
Biochemical and Physiological Effects:
BEBPI has several biochemical and physiological effects, primarily due to its interaction with the dopamine D2 receptor. Studies have shown that BEBPI can increase dopamine levels in the brain, leading to improved cognitive function and mood. Additionally, BEBPI has been shown to have antipsychotic effects, making it a potential treatment for conditions such as schizophrenia.
Advantages and Limitations for Lab Experiments
BEBPI has several advantages for lab experiments, primarily due to its high affinity for the dopamine D2 receptor. This property makes it an ideal tool for studying the receptor's function and developing drugs that target it. However, BEBPI's limitations include its potential toxicity and the need for specialized equipment and techniques to synthesize and purify it.
Future Directions
There are several future directions for the study of BEBPI, including the development of new drugs that target the dopamine D2 receptor. Additionally, researchers are exploring the potential applications of BEBPI in other fields such as neurobiology and medicinal chemistry. Further studies are needed to fully understand the mechanism of action of BEBPI and its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-N-ethyl-1-(4-ethylbenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has significant potential in various fields, primarily due to its high affinity for the dopamine D2 receptor. The synthesis of BEBPI involves the reaction of several chemicals, and the resulting product has several biochemical and physiological effects. While BEBPI has several advantages for lab experiments, it also has limitations that need to be considered. Overall, further research is needed to fully understand the potential applications of BEBPI in various fields.
Scientific Research Applications
BEBPI has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. One of the significant applications of BEBPI is in the development of drugs that target the dopamine D2 receptor. Studies have shown that BEBPI has a high affinity for the dopamine D2 receptor and can be used to develop drugs that treat conditions such as schizophrenia and Parkinson's disease.
properties
IUPAC Name |
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.C2H2O4/c1-3-20-10-12-22(13-11-20)18-25-16-14-23(15-17-25)24(27)26(4-2)19-21-8-6-5-7-9-21;3-1(4)2(5)6/h5-13,23H,3-4,14-19H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRJYIOBHVTOQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)C(=O)N(CC)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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